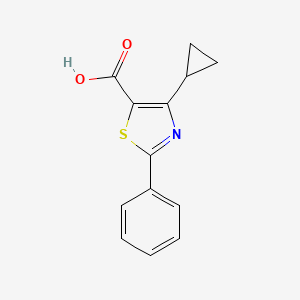![molecular formula C10H9F3O2 B12955457 Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- CAS No. 848574-05-0](/img/structure/B12955457.png)
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is an organic compound with the molecular formula C10H9F3O2 This compound is characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- typically involves the reaction of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl with ethanone under controlled conditions. One common method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in ethanone can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2,2,2-trifluoro-: Similar structure but lacks the hydroxyethyl group.
Phenyl trifluoromethyl ketone: Similar structure but lacks the hydroxyethyl group.
Trifluoroacetophenone: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
848574-05-0 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-5,9,15H,1H3 |
InChI Key |
HFWQRTPCSSBZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


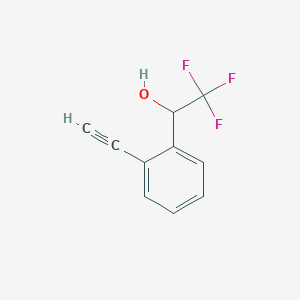

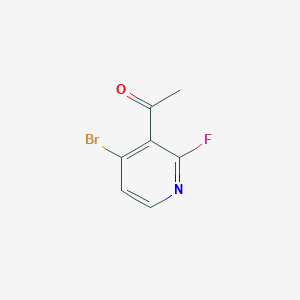

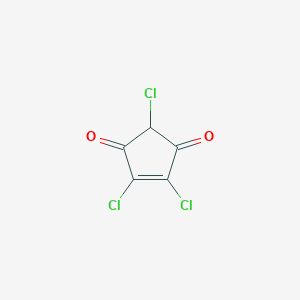
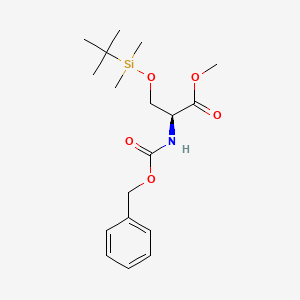
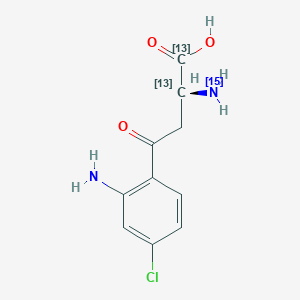
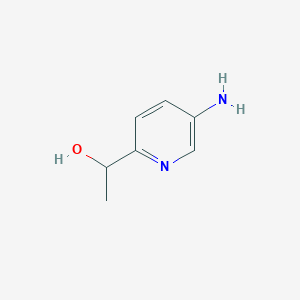
![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)

